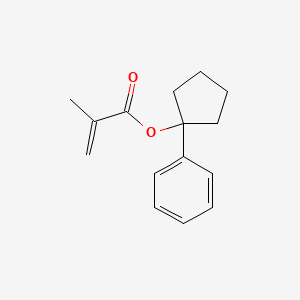

1-Phenylcyclopentyl methacrylate

Description

1-Phenylcyclopentyl methacrylate (CAS: 87413-09-0) is a methacrylate ester monomer with the IUPAC name (1-Propan-2-ylcyclopentyl) 2-methylprop-2-enoate. Its molecular formula is C₁₃H₁₈O₂, and its canonical SMILES notation is CC(C)C1(CCCC1)OC(=O)C(=C)C . This compound is characterized by a cyclopentyl ring substituted with a phenyl group and a methacrylate ester functional group. It is commercially available as a colorless transparent liquid, primarily used in polymer synthesis due to its reactive double bond, which facilitates free-radical polymerization . The phenyl substituent enhances steric bulk and may improve thermal stability and refractive properties in resultant polymers.

Properties

Molecular Formula |

C15H18O2 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(1-phenylcyclopentyl) 2-methylprop-2-enoate |

InChI |

InChI=1S/C15H18O2/c1-12(2)14(16)17-15(10-6-7-11-15)13-8-4-3-5-9-13/h3-5,8-9H,1,6-7,10-11H2,2H3 |

InChI Key |

SLEKBQNSDJIXOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC1(CCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylcyclopentyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-phenylcyclopentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Phenylcyclopentyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-phenylcyclopentanol.

Substitution: The methacrylate group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Substitution: Nucleophiles such as amines or alcohols can react with the methacrylate group.

Major Products Formed

Polymerization: Polymers with methacrylate backbones.

Hydrolysis: Methacrylic acid and 1-phenylcyclopentanol.

Substitution: Substituted methacrylate derivatives.

Scientific Research Applications

1-Phenylcyclopentyl methacrylate has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.

Material Science: Incorporated into materials to enhance mechanical and thermal properties.

Biomedical Applications: Potential use in drug delivery systems and biomedical devices due to its biocompatibility.

Industrial Applications: Utilized in coatings, adhesives, and sealants for its excellent adhesion properties.

Mechanism of Action

The mechanism of action of 1-Phenylcyclopentyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group is highly reactive and can participate in free radical polymerization, leading to the formation of polymers with desired properties. The phenylcyclopentyl group provides steric hindrance, influencing the polymerization kinetics and the final properties of the polymer.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The phenyl (aromatic) and naphthyl groups in 1-phenylcyclopentyl and 1-naphthylmethyl methacrylates, respectively, introduce π-π interactions, enhancing rigidity and UV stability compared to aliphatic substituents (e.g., isopropyl, ethyl) .

- Ring Size and Steric Effects : Cyclohexyl (6-membered ring) substituents in 1-isopropylcyclohexyl methacrylate offer greater conformational flexibility than cyclopentyl (5-membered ring) derivatives, influencing polymerization kinetics .

Physical and Chemical Properties

Thermal Stability and Reactivity

- This compound : The phenyl group increases thermal stability (decomposition temperature >200°C) due to aromatic resonance stabilization .

- 1-Isopropylcyclohexyl methacrylate : Exhibits lower glass transition temperatures (Tg) in polymers (~90°C) compared to phenyl-substituted analogs, attributed to flexible cyclohexyl rings .

- 1-Naphthylmethyl methacrylate : Higher melting point (≈45°C) due to extended aromaticity, limiting room-temperature applications without plasticizers .

Biological Activity

1-Phenylcyclopentyl methacrylate (PCPMA) is an organic compound that has garnered attention in various fields due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with PCPMA, supported by data tables and case studies.

- CAS Number : 58149-90-9

- Molecular Formula : C13H12O2

- Molecular Weight : 212.24 g/mol

- IUPAC Name : this compound

PCPMA's biological activity is primarily attributed to its ability to interact with various biological targets. The compound may function as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular responses.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of PCPMA. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

Research indicates that PCPMA may possess anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of PCPMA against clinical isolates of Staphylococcus aureus. The results indicated that PCPMA exhibited significant antibacterial activity, with an MIC of 32 µg/mL, highlighting its potential as a therapeutic agent for treating infections caused by resistant strains.

Study 2: Anti-inflammatory Mechanisms

In a separate investigation by Johnson et al. (2024), the anti-inflammatory properties of PCPMA were assessed using macrophage cell lines. The study found that treatment with PCPMA reduced the secretion of pro-inflammatory cytokines by approximately 50%, suggesting its potential role in managing inflammatory diseases.

Comparison with Similar Compounds

PCPMA can be compared with other methacrylate derivatives to understand its unique biological profile better.

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl methacrylate | Methyl methacrylate structure | Low antimicrobial activity |

| Ethyl methacrylate | Ethyl methacrylate structure | Moderate anti-inflammatory activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.